methyl 4-(4-methylpiperidin-1-yl)-3-[(quinoxalin-2-ylcarbonyl)amino]benzoate
Overview
Description
Methyl 4-(4-methylpiperidin-1-yl)-3-[(quinoxalin-2-ylcarbonyl)amino]benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoxaline moiety, a piperidine ring, and a benzoate ester, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-methylpiperidin-1-yl)-3-[(quinoxalin-2-ylcarbonyl)amino]benzoate typically involves multiple steps:
Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a diketone.
Piperidine Ring Introduction: The piperidine ring is introduced via nucleophilic substitution reactions, often using 4-methylpiperidine as a starting material.
Benzoate Ester Formation: The final step involves esterification of the benzoic acid derivative with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of catalysts to accelerate the reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-methylpiperidin-1-yl)-3-[(quinoxalin-2-ylcarbonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline moiety to dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can modify the piperidine ring or the benzoate ester.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinoxaline N-oxides.
Reduction Products: Dihydroquinoxaline derivatives.
Substitution Products: Modified piperidine or benzoate derivatives.
Scientific Research Applications
Methyl 4-(4-methylpiperidin-1-yl)-3-[(quinoxalin-2-ylcarbonyl)amino]benzoate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific receptors or enzymes.
Pharmacology: Studying its effects on biological systems to understand its pharmacokinetics and pharmacodynamics.
Materials Science: Exploring its properties for use in advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of methyl 4-(4-methylpiperidin-1-yl)-3-[(quinoxalin-2-ylcarbonyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline moiety may bind to specific sites, modulating the activity of the target. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the benzoate ester may influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-methylpiperidin-1-yl)benzoate: Lacks the quinoxaline moiety, making it less versatile in certain applications.
4-(4-Methylpiperidin-1-yl)methylbenzonitrile: Contains a nitrile group instead of the benzoate ester, altering its chemical properties and reactivity.
Uniqueness
Methyl 4-(4-methylpiperidin-1-yl)-3-[(quinoxalin-2-ylcarbonyl)amino]benzoate is unique due to its combination of a quinoxaline moiety, piperidine ring
Properties
IUPAC Name |
methyl 4-(4-methylpiperidin-1-yl)-3-(quinoxaline-2-carbonylamino)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-15-9-11-27(12-10-15)21-8-7-16(23(29)30-2)13-19(21)26-22(28)20-14-24-17-5-3-4-6-18(17)25-20/h3-8,13-15H,9-12H2,1-2H3,(H,26,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYGLLWEXWYTRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=NC4=CC=CC=C4N=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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